1-Ethyl-2-oxocyclohexaneacetic acid
Description
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-(1-ethyl-2-oxocyclohexyl)acetic acid |
InChI |
InChI=1S/C10H16O3/c1-2-10(7-9(12)13)6-4-3-5-8(10)11/h2-7H2,1H3,(H,12,13) |
InChI Key |
CQOHCSPSAHVDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1=O)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Stereochemical Complexity : Cyclohexane derivatives often exhibit chair conformations, complicating stereoselective synthesis. For instance, Ethyl 2-oxocyclohexanecarboxylate requires precise conditions to control ring puckering and substituent orientation.
- Stability Issues: Oxo groups at C2 may lead to keto-enol tautomerism, affecting compound stability during storage .
Preparation Methods
Reaction Pathway:
-
Base-Catalyzed Hydrolysis :
Example Protocol:
A solution of this compound methyl ester (10.0 g, 50.5 mmol) in methanol/water (4:1) is treated with K₂CO₃ (3.423 g, 24.77 mmol). The mixture is refluxed for 27.5 hours, then acidified with HCl to precipitate the acid.
Wittig Reaction with Cyclohexanedione
This method employs a multi-step strategy starting from 1,4-cyclohexanedione and an ethyl acetate ylide.
Reaction Pathway:
-
Wittig Condensation :
-
Oximation :
-
Cyclization :
Challenges:
-
Regioselectivity : Competing side reactions may form undesired isomers.
-
Yield : ~80% for the oximation step, but overall yields depend on subsequent cyclization efficiency.
Conia-Ene Reaction with Cyclohexanone Derivatives
This method exploits the Conia-ene reaction to generate the α,β-unsaturated ketone intermediate.
Reaction Pathway:
-
Enolate Formation :
-
Alkylation :
-
Reagents : Methyl acrylate or similar alkylating agents.
-
-
Cyclization :
Key Findings:
Condensation Reactions: Cyclohexenone and Malonates
Inspired by Carprofen synthesis, this method involves cyclohexenone and diethyl alpha-methylmalonate.
Reaction Pathway:
Modifications:
Data Tables
Table 1: Summary of Preparation Methods
*Yield for intermediate; final acid yield depends on subsequent steps.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethyl-2-oxocyclohexaneacetic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclohexane ring functionalization followed by ethylation and oxidation. A common approach is the Friedel-Crafts alkylation of cyclohexane derivatives with ethylating agents (e.g., ethyl bromide) under anhydrous conditions, followed by oxidation of the ketone group using Jones reagent or pyridinium chlorochromate (PCC). Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-oxidation .
- Characterization : Confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using H/C NMR (e.g., δ 2.1–2.5 ppm for cyclohexane protons, δ 170–175 ppm for carbonyl carbons) .
Q. How should researchers address inconsistencies in spectroscopic data for this compound derivatives?
- Methodology : Cross-validate using complementary techniques:
- Mass Spectrometry (MS) : Compare experimental m/z with theoretical values (e.g., [M+H] at 184.1 for the parent compound).
- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism in solid-state structures .
- Computational Chemistry : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?
- Methodology :
- GC-MS : Use a polar capillary column (e.g., DB-WAX) with splitless injection and EI ionization. Calibrate with internal standards (e.g., deuterated analogs) to improve accuracy .
- LC-UV/Vis : Employ reverse-phase chromatography with UV detection at 210–220 nm for carbonyl absorption .
Advanced Research Questions
Q. How can researchers elucidate the mechanistic role of this compound in biological systems?
- Methodology :
- Enzyme Binding Studies : Perform fluorescence quenching assays (e.g., tryptophan emission at 340 nm) to measure binding constants () with target proteins like cyclooxygenase-2 (COX-2) .
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions using GROMACS or AMBER to identify key binding residues and conformational changes .
- Metabolomics : Track metabolic flux via C-labeled analogs in cell cultures using NMR or LC-MS .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodology :
- Dose-Response Curves : Re-evaluate IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Proteomic Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target effects .
- In Vivo Validation : Compare pharmacokinetic parameters (e.g., bioavailability, half-life) in rodent models to clarify discrepancies between in vitro and in vivo data .
Q. How can computational models improve the design of this compound-based catalysts?
- Methodology :
- QSAR Modeling : Coralate electronic descriptors (e.g., HOMO/LUMO energies) with catalytic efficiency using ML algorithms (e.g., Random Forest) .
- Docking Studies : Predict substrate orientation in enzyme active sites (e.g., lipases) using AutoDock Vina .
- Reaction Pathway Analysis : Simulate transition states with Gaussian 16 to identify rate-limiting steps in esterification or oxidation reactions .
Reproducibility and Data Quality
Q. What protocols ensure reproducibility in synthesizing this compound?
- Methodology :
- Standardized Procedures : Document inert atmosphere conditions (N/Ar), reagent purity (≥99%), and stirrer speed (e.g., 500 rpm) .
- Batch Consistency Testing : Analyze multiple batches via DSC (melting point ±1°C) and TGA (decomposition profile) .
- Open Data Sharing : Deposit synthetic protocols in repositories like Zenodo with DOI linking to ensure transparency .
Q. How should researchers handle conflicting data on the compound’s stability under varying pH conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours, monitoring degradation via UPLC-PDA .
- Kinetic Modeling : Fit degradation data to zero/first-order models to predict shelf-life using Arrhenius equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
